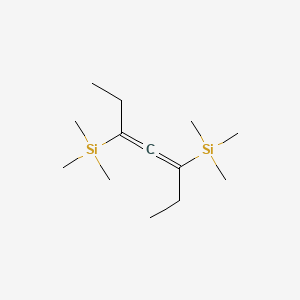
3,5-Bis(trimethylsilyl)-3,4-heptadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trimethylsilyl)-3,4-heptadiene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a heptadiene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trimethylsilyl)-3,4-heptadiene typically involves the reaction of heptadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Heptadiene+2(Trimethylsilyl chloride)→this compound+2(Hydrogen chloride)
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
化学反应分析
Types of Reactions: 3,5-Bis(trimethylsilyl)-3,4-heptadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silicon-containing products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted under controlled conditions to ensure selective substitution.
Major Products:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Silanes, silanols.
Substitution: Various substituted heptadiene derivatives.
科学研究应用
3,5-Bis(trimethylsilyl)-3,4-heptadiene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of silicon-based biomolecules and as a tool for studying silicon’s role in biological systems.
Medicine: Explored for its potential in drug delivery systems and as a component in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
作用机制
The mechanism of action of 3,5-Bis(trimethylsilyl)-3,4-heptadiene involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application being studied.
相似化合物的比较
1,4-Bis(trimethylsilyl)benzene: Another organosilicon compound with similar reactivity but a different structural framework.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar functional groups but different applications and properties.
Uniqueness: 3,5-Bis(trimethylsilyl)-3,4-heptadiene is unique due to its heptadiene backbone, which provides distinct reactivity and potential for diverse applications compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry and materials science.
属性
CAS 编号 |
61227-92-7 |
|---|---|
分子式 |
C13H28Si2 |
分子量 |
240.53 g/mol |
InChI |
InChI=1S/C13H28Si2/c1-9-12(14(3,4)5)11-13(10-2)15(6,7)8/h9-10H2,1-8H3 |
InChI 键 |
KYIPUKUYFUESSR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C=C(CC)[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
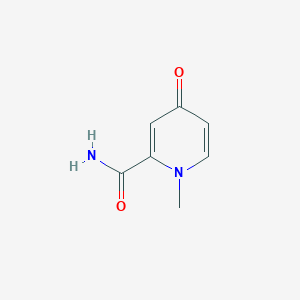
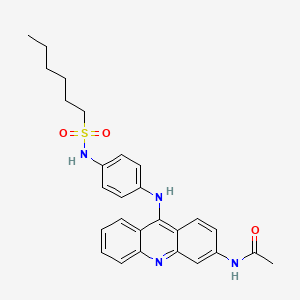
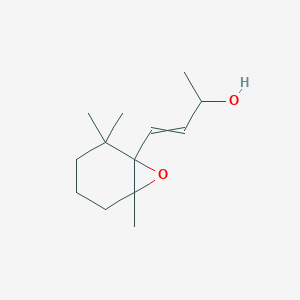
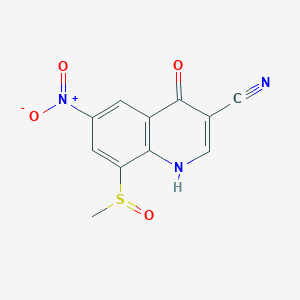

![(4R,4aR,5S,7aS,12bS)-9-methoxy-5-phenoxy-1,2,3,4,4a,5,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13954831.png)
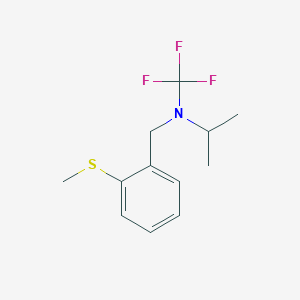


![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
